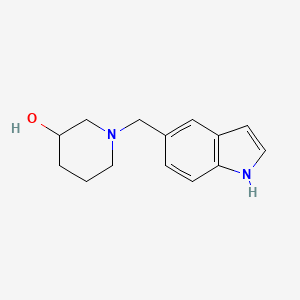

1-((1H-indol-5-yl)methyl)piperidin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 1-((1H-indol-5-yl)methyl)piperidin-3-ol can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole ring . Another approach includes the Tscherniac-Einhorn reaction, which involves the reaction of indoline with hydroxymethylisoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Análisis De Reacciones Químicas

1.2. Hydroxyl Group Reactivity

The piperidin-3-ol hydroxyl group participates in:

-

Esterification : Reacts with acyl chlorides (e.g., acetic anhydride) to form esters under basic conditions .

-

Oxidation : Converted to a ketone (piperidin-3-one) using oxidizing agents like pyridinium chlorochromate (PCC) .

-

Etherification : Forms ethers via Williamson synthesis with alkyl halides .

2.1. Electrophilic Substitution

The indole ring undergoes reactions at positions 2, 4, 6, or 7:

-

Nitration : Nitric acid in acetic anhydride introduces nitro groups .

-

Halogenation : Bromine or iodine in polar solvents yields halogenated derivatives .

2.2. N-Alkylation/Acylation

The indole NH (position 1) reacts with:

3.1. N-Functionalization

The piperidine nitrogen participates in:

-

Reductive amination : Reacts with aldehydes/ketones to form secondary amines .

-

Sulfonylation : Forms sulfonamides with sulfonyl chlorides .

3.2. Ring-Opening Reactions

Under strong acidic/basic conditions, the piperidine ring may undergo cleavage, though this is less common .

4.1. Buchwald–Hartwig Amination

The indole or piperidine nitrogen can participate in palladium-catalyzed coupling with aryl halides .

4.2. Suzuki–Miyaura Coupling

Boronic acid derivatives react with halogenated indole/piperidine groups .

5.1. Anticancer Derivatives

-

Spirocyclic analogs : Intramolecular cyclization forms spiro-piperidine-indole hybrids with enhanced cytotoxicity .

-

Chalcone conjugates : Michael addition with α,β-unsaturated ketones improves antiproliferative activity .

5.2. Neuroactive Derivatives

-

MAO-B inhibitors : Introduction of propargyl or benzyl groups enhances selectivity for neurological targets .

Spectroscopic Characterization Data

| Technique | Key Peaks | Reference |

|---|---|---|

| ¹H NMR | δ 1.45–1.63 (piperidine CH₂), 3.78 (OH), 6.47 (indole H) | |

| IR | 3359 cm⁻¹ (NH), 3012 cm⁻¹ (OH) | |

| HRMS | m/z 245.1655 ([M+H]⁺) |

Reaction Optimization Insights

Aplicaciones Científicas De Investigación

1-((1H-indol-5-yl)methyl)piperidin-3-ol has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mecanismo De Acción

The mechanism of action of 1-((1H-indol-5-yl)methyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-inflammatory and anticancer effects . The piperidine ring enhances the compound’s binding affinity and selectivity towards these targets.

Comparación Con Compuestos Similares

1-((1H-indol-5-yl)methyl)piperidin-3-ol can be compared with other indole derivatives, such as:

Indole-3-acetic acid: A plant hormone with growth-regulating properties.

Tryptophan: An essential amino acid involved in protein synthesis and precursor to serotonin.

Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.

The uniqueness of this compound lies in its combination of the indole and piperidine moieties, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Actividad Biológica

1-((1H-indol-5-yl)methyl)piperidin-3-ol is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its effects on various cellular processes, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure

The compound features a piperidine ring substituted with an indole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

Anticancer Activity

Research indicates that derivatives of indole and piperidine exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines, including lung (A549) and colon (HCT116) cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of Indole-Piperidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | A549 | 12.5 | Apoptosis induction |

| 2 | HCT116 | 15.0 | Cell cycle arrest |

| 3 | MDA-MB-231 | 10.0 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that indole derivatives possess broad-spectrum antimicrobial activity, inhibiting both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.50 |

| Pseudomonas aeruginosa | 0.75 |

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the piperidine ring and the indole moiety significantly influence the biological activity of the compound. For example, substituents at specific positions on the indole ring can enhance potency against cancer cells or improve antimicrobial efficacy.

Figure 1: Structure-Activity Relationship Insights

SAR Insights

Case Study 1: Anticancer Evaluation

In a study published in Nature, researchers synthesized several indole-piperidine derivatives, including this compound, and tested their effects on A549 cells. The compound exhibited an IC50 value of 12 µM, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Testing

A separate study focused on the antimicrobial properties of this compound against various pathogens. The results showed that it effectively inhibited Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.25 µg/mL, suggesting its potential as an antimicrobial agent .

Propiedades

IUPAC Name |

1-(1H-indol-5-ylmethyl)piperidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c17-13-2-1-7-16(10-13)9-11-3-4-14-12(8-11)5-6-15-14/h3-6,8,13,15,17H,1-2,7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQREKASYJEKDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC3=C(C=C2)NC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.